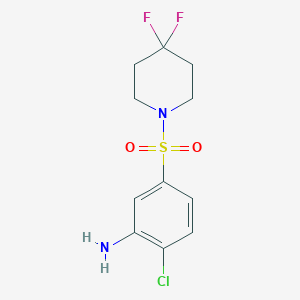

2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine is a synthetic organic compound that features a chloro-substituted phenylamine core with a difluoro-piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:

Nitration and Reduction: Starting from a chlorobenzene derivative, nitration followed by reduction can introduce the amine group.

Piperidine Substitution: The difluoro-piperidine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moieties.

Reduction: Reduction reactions could target the sulfonyl group or any nitro intermediates.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenylamines, sulfonamides, and piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine may be explored for:

Medicinal Chemistry: As a potential inhibitor of enzymes or receptors involved in disease pathways.

Biological Research: Studying its effects on cellular processes and signaling pathways.

Industrial Applications: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-benzamide

- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-aniline

- 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenol

Uniqueness

The unique combination of the chloro, difluoro-piperidine, and sulfonyl groups in 2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine may confer distinct chemical properties, such as increased stability, specific binding affinity, or unique reactivity, compared to similar compounds.

Biological Activity

2-Chloro-5-(4,4-difluoro-piperidine-1-sulfonyl)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula : C11H13ClF2N2O2S

- Molecular Weight : 310.75 g/mol

- CAS Number : 2301067-66-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to act as an inhibitor for various enzymes and receptors involved in disease pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related piperidine derivatives show promising results against viral infections by inhibiting viral replication and enhancing host immune responses .

Anticancer Properties

The compound has shown potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. In vitro studies have demonstrated that derivatives can inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the piperidine ring and the sulfonamide group have been shown to influence potency and selectivity against various biological targets. For example, fluorination at specific positions enhances binding affinity to target enzymes .

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorination on Piperidine | Increased antiviral potency |

| Sulfonamide group variations | Enhanced anticancer activity |

| Substituents on phenyl ring | Altered receptor binding affinity |

Case Studies

- Antiviral Efficacy : A study published in MDPI demonstrated that a related compound exhibited an EC50 of 0.26 µM against HCV NS5B, indicating strong antiviral properties that could be leveraged for drug development .

- Anticancer Activity : In another study focusing on piperidine derivatives, compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability by over 70% at certain concentrations .

Properties

IUPAC Name |

2-chloro-5-(4,4-difluoropiperidin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF2N2O2S/c12-9-2-1-8(7-10(9)15)19(17,18)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKYHRGXVOTRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.